molecular formula C19H24ClN3O2 B2391747 tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate CAS No. 1042768-01-3

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

Cat. No.: B2391747
CAS No.: 1042768-01-3
M. Wt: 361.87
InChI Key: QVUYSGSVKPEWPJ-UHFFFAOYSA-N
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Description

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and a pyrazolyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or a β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, typically using a chlorophenyl halide in the presence of a base.

    Formation of the piperidine ring: The piperidine ring can be synthesized by cyclization of an appropriate amine precursor.

    Attachment of the tert-butyl group:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.

Comparison with Similar Compounds

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate can be compared with similar compounds such as:

    tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: This compound features a cyanophenyl group instead of a chlorophenyl group, which can affect its reactivity and applications.

    tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate:

    tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group, which can influence its solubility and reactivity compared to the chlorophenyl derivative.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperidine-1-carboxylate scaffold.

Properties

IUPAC Name

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYSGSVKPEWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[3-(4-chlorophenyl)prop-2-ynoyl]piperidine-1-carboxylate (5.28 g, 15.18 mmol) in ethanol (160 mL) was added hydrazine (0.953 mL, 30.4 mmol) and triethylamine (4.23 mL, 30 4 mmol). The mixture was heated at 75° C. for 3 h. The solvent was evaporated under reduced pressure, and dried under vacuum to give INTERMEDIATE 1. LC-MS m/z 362.19 [M+H]+, 306.14 [M−56+H]+.
Name
tert-butyl 4-[3-(4-chlorophenyl)prop-2-ynoyl]piperidine-1-carboxylate
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

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